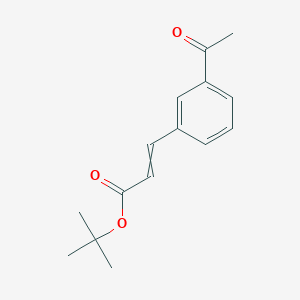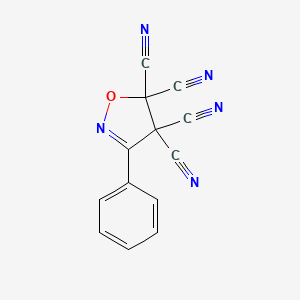
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of four cyano groups attached to the oxazole ring, making it a highly functionalized molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylacetonitrile with diethyl oxalate in the presence of a base can lead to the formation of the desired oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, plays a crucial role in industrial synthesis .
化学反応の分析
Types of Reactions
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazoles .
科学的研究の応用
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
類似化合物との比較
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
- 3-Phenyl-1,2,4-triazole-5-carbonitrile
- 3-Phenyl-1,2,4-thiadiazole-5-carbonitrile
Uniqueness
Compared to these similar compounds, 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is unique due to its four cyano groups, which impart distinct chemical and physical properties.
特性
CAS番号 |
477201-76-6 |
|---|---|
分子式 |
C13H5N5O |
分子量 |
247.21 g/mol |
IUPAC名 |
3-phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile |
InChI |
InChI=1S/C13H5N5O/c14-6-12(7-15)11(10-4-2-1-3-5-10)18-19-13(12,8-16)9-17/h1-5H |
InChIキー |
DOAFWIFBSXJUOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(C2(C#N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
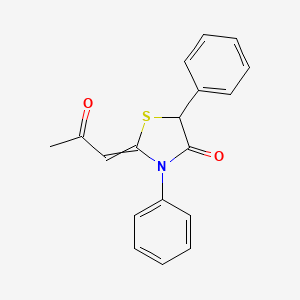
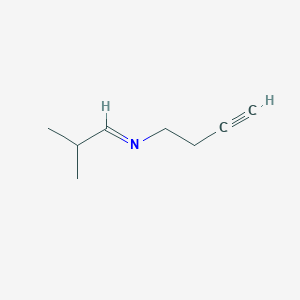
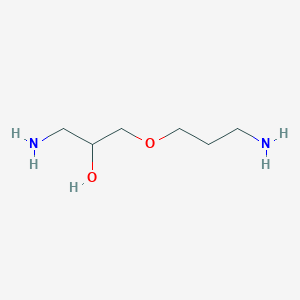

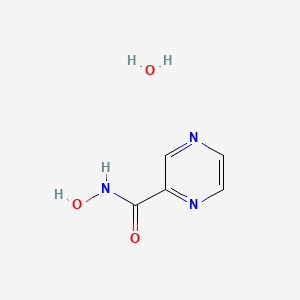
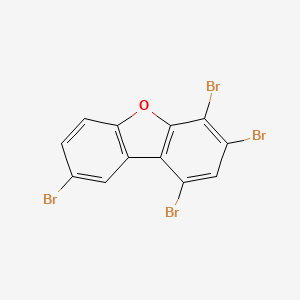
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
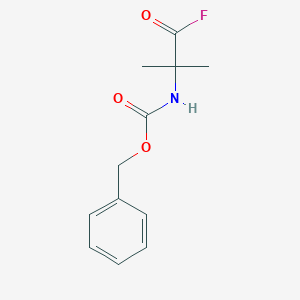
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

